Hydrogen-Bond Donor/Acceptor Profile vs. Carboxylic Acid Analog (CAS 92809-77-3) Determines Solubility and Target Binding
The target compound presents a hydrogen-bond donor count of 2 and an acceptor count of 5, compared to the carboxylic acid analog (2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid, CAS 92809-77-3) which has 3 donors and 3 acceptors . This shift from a polar acid to a more lipophilic ester alters both aqueous solubility and passive membrane permeability. The number of rotatable bonds also increases from 2 in the acid to 4 in the ethyl ester, conferring greater conformational flexibility .
| Evidence Dimension | Hydrogen-bond donor and acceptor count; rotatable bond count |
|---|---|
| Target Compound Data | H-bond donors: 2; H-bond acceptors: 5; Rotatable bonds: 4 |
| Comparator Or Baseline | 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 92809-77-3): H-bond donors: 3; H-bond acceptors: 3; Rotatable bonds: 2 |
| Quantified Difference | Δ H-bond donors: -1; Δ H-bond acceptors: +2; Δ rotatable bonds: +2 |
| Conditions | Calculated molecular properties from chemical structure |
Why This Matters
This directly affects the compound's behavior in biological assays and synthetic transformations, making the ethyl ester a distinct chemical entity from the acid for procurement purposes.
